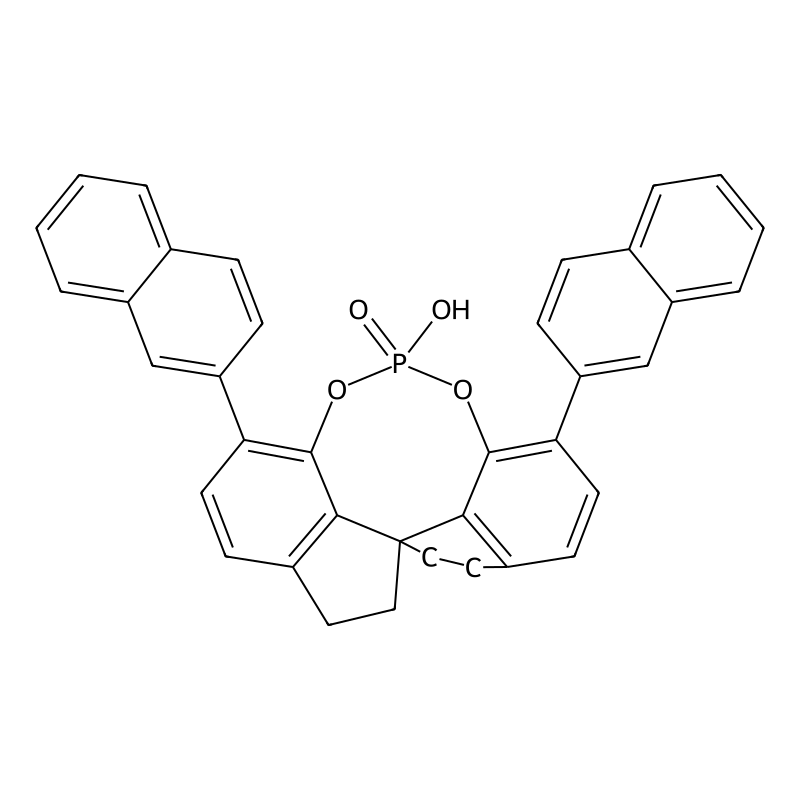12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound that incorporates multiple aromatic and heterocyclic structures. This compound features a dioxaphosphocine backbone, which is notable for its phosphorous content, and is characterized by the presence of hydroxy and tetrahydroindeno moieties. The intricate structure suggests potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science.
The exact mechanism of action for Daicel catalyst is not fully elucidated in publicly available sources. However, it is generally accepted that the chiral cavity around the phosphorus atom directs the reactants in a way that favors the formation of one specific stereoisomer of the product molecule in aldol reactions [].
The chemical reactivity of 12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide can be explored through various reactions:
- Nucleophilic Substitution: The hydroxy group can participate in nucleophilic substitution reactions with electrophiles.
- Phosphorylation: The phosphorous atom in the dioxaphosphocine ring may undergo phosphorylation reactions to form derivatives with enhanced biological activity.
- Redox Reactions: The compound can act as both an oxidizing and reducing agent due to the presence of multiple functional groups.
Preliminary studies suggest that compounds similar to 12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide exhibit various biological activities:
- Antitumor Activity: Phosphorus-containing compounds have been investigated for their potential antitumor properties.
- Antimicrobial Properties: Some derivatives show promise as antimicrobial agents against various pathogens.
- Enzyme Inhibition: The unique structural features may allow for specific enzyme inhibition pathways.
The synthesis of 12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide typically involves several steps:
- Formation of Dioxaphosphocine Ring: This can be achieved through the reaction of phosphorous oxides with suitable diols.
- Introduction of Hydroxy Group: Hydroxylation can be performed using hydroxylating agents or through nucleophilic substitution.
- Cyclization Reactions: The formation of the indeno structure may require cyclization techniques such as acid-catalyzed cyclization or thermal methods.
The unique properties of 12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide open up several potential applications:
- Pharmaceuticals: As a candidate for drug development due to its biological activity.
- Material Science: Potential use in creating advanced materials with specific properties.
- Catalysis: Its unique structure may serve as a catalyst in organic reactions.
Interaction studies involving 12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide focus on its interactions with biological macromolecules:
- Protein Binding Studies: These studies assess how well the compound binds to proteins and its implications for drug design.
- Receptor Interactions: Investigating how this compound interacts with specific receptors can provide insights into its pharmacological effects.
Similar Compounds
Several compounds share structural characteristics with 12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Dioxaphospholane | Contains phosphorus and dioxane rings | Simpler structure without the indeno framework |
| Phosphonates | Phosphorus-containing organic compounds | Often used in agriculture and medicine |
| Tetrahydroquinoline derivatives | Aromatic systems with nitrogen | Focused more on nitrogen chemistry rather than phosphorus |
These comparisons highlight the uniqueness of 12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide due to its complex arrangement of multiple aromatic systems combined with a dioxaphosphocine ring.








